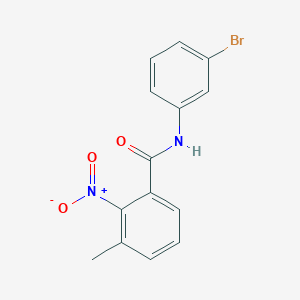
N-(3-bromophenyl)-3-methyl-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-3-methyl-2-nitrobenzamide, also known as BPN or NSC 203724, is a chemical compound with potential applications in scientific research. It is a member of the nitrobenzamide family, which has been studied for their potential as anticancer agents.
Mecanismo De Acción
N-(3-bromophenyl)-3-methyl-2-nitrobenzamide is believed to exert its effects by binding to the DNA molecule and interfering with the activity of topoisomerases. This can lead to the accumulation of DNA damage and the activation of cell death pathways. N-(3-bromophenyl)-3-methyl-2-nitrobenzamide has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Biochemical and physiological effects:
Studies have shown that N-(3-bromophenyl)-3-methyl-2-nitrobenzamide can induce apoptosis in cancer cells, while having little effect on normal cells. It has also been shown to inhibit the growth of tumor cells in animal models. N-(3-bromophenyl)-3-methyl-2-nitrobenzamide has been found to have low toxicity in vitro and in vivo, suggesting that it may have potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-bromophenyl)-3-methyl-2-nitrobenzamide is its ability to selectively induce apoptosis in cancer cells, making it a potential anticancer agent. However, its mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several areas of future research that could be pursued with N-(3-bromophenyl)-3-methyl-2-nitrobenzamide. One potential direction is to investigate its mechanism of action in more detail, in order to better understand how it interacts with DNA and topoisomerases. Another direction could be to explore its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Finally, further studies could be conducted to determine the safety and efficacy of N-(3-bromophenyl)-3-methyl-2-nitrobenzamide in human clinical trials.
Métodos De Síntesis
The synthesis of N-(3-bromophenyl)-3-methyl-2-nitrobenzamide involves the reaction of 3-bromoaniline with 3-methyl-2-nitrobenzoyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
N-(3-bromophenyl)-3-methyl-2-nitrobenzamide has been studied for its potential as a DNA-binding agent and as an inhibitor of topoisomerases, enzymes that are involved in DNA replication and transcription. It has also been investigated for its potential as an anticancer agent, due to its ability to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-(3-bromophenyl)-3-methyl-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c1-9-4-2-7-12(13(9)17(19)20)14(18)16-11-6-3-5-10(15)8-11/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCYXSIYGHIKGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC(=CC=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5831197.png)
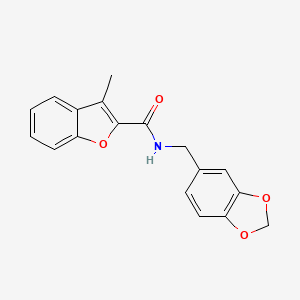

![ethyl (5-acryloyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate](/img/structure/B5831225.png)
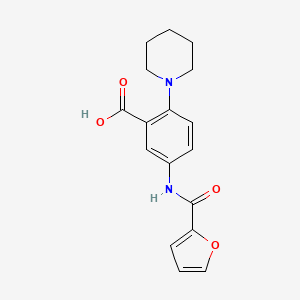
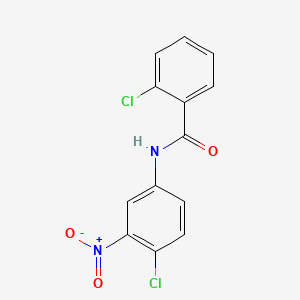
![2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide](/img/structure/B5831249.png)
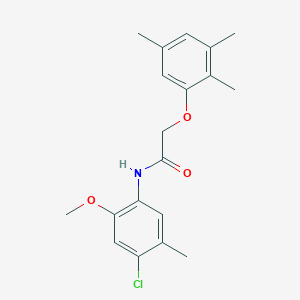

![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-2-thiophenecarboxamide](/img/structure/B5831274.png)
![4-[5-(4-nitrophenyl)-2-furoyl]morpholine](/img/structure/B5831282.png)
![N,N-diethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5831289.png)
![3,4-dichloro-N-{[(3-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5831292.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B5831307.png)